molecular formula C14H12FN3OS B13378770 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide

Katalognummer: B13378770
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: GQOAAUXYSRCRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C₁₄H₁₂FN₃OS.

Vorbereitungsmethoden

The synthesis of 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of benzoyl chloride with 4-fluorophenylhydrazine, followed by the addition of carbon disulfide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    2-Benzoyl-N-phenylhydrazinecarbothioamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Benzoyl-N-(4-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    2-Benzoyl-N-(4-methylphenyl)hydrazinecarbothioamide: The presence of a methyl group instead of fluorine can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H12FN3OS

Molekulargewicht

289.33 g/mol

IUPAC-Name

1-benzamido-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C14H12FN3OS/c15-11-6-8-12(9-7-11)16-14(20)18-17-13(19)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H2,16,18,20)

InChI-Schlüssel

GQOAAUXYSRCRTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.